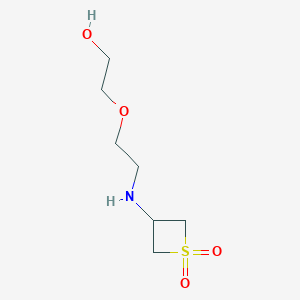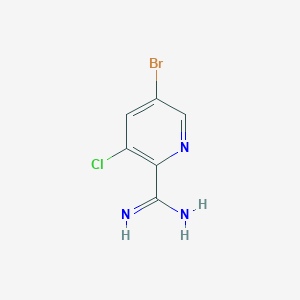
tert-Butyl 4-bromo-6-chloro-1H-indazole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-bromo-6-chloro-1H-indazole-1-carboxylate: is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-bromo-6-chloro-1H-indazole-1-carboxylate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Introduction of Substituents: The bromo and chloro substituents can be introduced through halogenation reactions.
tert-Butyl Protection: The tert-butyl group can be introduced through esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromo or chloro substituents are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The indazole core can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Bromination: N-bromosuccinimide (NBS) in the presence of a catalyst.
Chlorination: Chlorine gas or thionyl chloride (SOCl2).
Esterification: tert-Butyl alcohol and an acid catalyst.
Major Products:
Substitution Products: Various substituted indazole derivatives depending on the nucleophile used.
Oxidation Products: Oxidized indazole derivatives.
Hydrolysis Products: Carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Biology and Medicine:
Pharmaceuticals: Potential use in the development of new drugs targeting specific biological pathways.
Biological Probes: Used as a probe in biological studies to investigate cellular processes.
Industry:
Material Science:
Agrochemicals: Used in the synthesis of agrochemical compounds.
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-bromo-6-chloro-1H-indazole-1-carboxylate depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of bromo and chloro substituents can enhance its binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
- tert-Butyl 6-bromo-1H-indazole-1-carboxylate .
- tert-Butyl 6-bromo-4-(difluoromethyl)-1H-indazole-1-carboxylate .
Comparison:
- Substituent Effects: The presence of different substituents (e.g., chloro, difluoromethyl) can significantly alter the chemical and biological properties of the compound .
- Reactivity: The reactivity of the compound can vary depending on the nature and position of the substituents .
- Applications: While similar compounds may share some applications, the unique combination of substituents in tert-Butyl 4-bromo-6-chloro-1H-indazole-1-carboxylate can provide distinct advantages in specific applications .
Propiedades
Fórmula molecular |
C12H12BrClN2O2 |
|---|---|
Peso molecular |
331.59 g/mol |
Nombre IUPAC |
tert-butyl 4-bromo-6-chloroindazole-1-carboxylate |
InChI |
InChI=1S/C12H12BrClN2O2/c1-12(2,3)18-11(17)16-10-5-7(14)4-9(13)8(10)6-15-16/h4-6H,1-3H3 |
Clave InChI |
OFJUNAAIXKTQOR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C2=C(C=N1)C(=CC(=C2)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-(Propan-2-yl)oxetan-3-yl]methoxy}ethan-1-amine](/img/structure/B15231731.png)


![4-Chloro-1,3,6-trimethyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B15231755.png)


![2-(3,4-dihydroxyphenyl)-5-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B15231761.png)



![6-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15231794.png)



